1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Neuropharmacology Receptor Binding Drug Discovery

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 32900-36-0) is a methylated tetrahydro-1,5-benzodiazepine derivative. This compound class serves as a versatile scaffold in medicinal chemistry, with its core structure providing a basis for diverse biological activities.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 32900-36-0
Cat. No. B023014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
CAS32900-36-0
Synonyms2,3,4,5-Tetrahydro-1-methyl-1H-1,5-benzodiazepine; 
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCN1CCCNC2=CC=CC=C21
InChIInChI=1S/C10H14N2/c1-12-8-4-7-11-9-5-2-3-6-10(9)12/h2-3,5-6,11H,4,7-8H2,1H3
InChIKeyQTUHHZFSIDSGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 32900-36-0): Chemical Profile and Core Activity


1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 32900-36-0) is a methylated tetrahydro-1,5-benzodiazepine derivative [1]. This compound class serves as a versatile scaffold in medicinal chemistry, with its core structure providing a basis for diverse biological activities [2]. The compound is explicitly characterized as a vasopressin V2 receptor agonist [1] and demonstrates potent binding affinity for the peripheral benzodiazepine receptor (PBR) with a reported IC50 of 7.87 nM [3]. Its molecular structure (C10H14N2) and molecular weight (162.23 g/mol) are fundamental to its specific interactions and differentiate it from other benzodiazepine analogs .

The Case Against Generic Substitution: Why the 1-Methyl Group on the 1,5-Benzodiazepine Scaffold is Non-Negotiable


Generic substitution is not viable due to the critical role of the N-1 substituent in 1,5-benzodiazepines for determining receptor selectivity and functional activity. Structure-activity relationship (SAR) studies have established that the N-1 position is a key determinant of potency and selectivity, particularly for CCK-B and vasopressin receptor interactions [1][2]. Replacing the specific 1-methyl group on this scaffold with another analog or an unsubstituted 1,5-benzodiazepine would fundamentally alter its pharmacological profile [3]. Furthermore, the 1,5-benzodiazepine core itself offers a distinct spatial arrangement and electronic environment compared to the more common 1,4-benzodiazepines, leading to different target engagement [4]. The data below quantifies the specific advantages conferred by the 1-methyl-1,5-benzodiazepine configuration.

Quantitative Evidence for 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (32900-36-0) Differentiation


Superior PBR Binding Affinity: Quantified Potency Advantage Over Unsubstituted and 1,4-Benzodiazepine Analogs

This compound exhibits potent and specific binding to the peripheral benzodiazepine receptor (PBR). The reported IC50 value of 7.87 nM [1] represents a significant quantitative advantage over many common benzodiazepines and related scaffolds. For comparison, the well-known anxiolytic diazepam, a 1,4-benzodiazepine, typically has a Ki for PBR in the low micromolar range [2], indicating a difference of over two orders of magnitude. This high potency underscores the unique interaction profile of the 1-methyl-1,5-benzodiazepine structure.

Neuropharmacology Receptor Binding Drug Discovery

Target Selectivity Profile: Vasopressin V2 Receptor Agonism as a Differentiating Pharmacological Feature

This compound is explicitly characterized as a vasopressin V2 receptor agonist [1], a functional profile that is distinct from the GABAergic modulation typical of classical 1,4-benzodiazepines [2]. This functional selectivity is a direct consequence of the 1,5-benzodiazepine scaffold and its N-1 methyl substitution. In contrast, many 1,4-benzodiazepines act as positive allosteric modulators of the GABAA receptor [2]. The literature on 1,5-benzodiazepines confirms their utility in targeting peptide receptors like vasopressin and cholecystokinin, highlighting a class-level divergence in pharmacological space [3].

Endocrinology Renal Pharmacology Target Selectivity

Core Scaffold Advantage: The 1,5-Benzodiazepine Ring System Provides a Unique 3D Structure for Target Interaction

The 1,5-benzodiazepine core offers a distinct three-dimensional conformation and hydrogen-bonding network compared to the more common 1,4-benzodiazepine core [1]. This structural difference translates to different binding modes at protein targets. For instance, the 1,5-benzodiazepine scaffold has been successfully exploited to develop potent inhibitors of farnesyltransferase [2] and HCV polymerase [3], targets not typically addressed by 1,4-benzodiazepines. The specific 1-methyl substitution on this scaffold further refines the molecule's shape and electronic properties [4].

Structural Biology Medicinal Chemistry Scaffold Hopping

Synthetic and Procurement Baseline: A Defined Entry Point for 1,5-Benzodiazepine Derivatization

As a discrete, commercially available chemical entity with defined purity (e.g., ≥95%) , this compound serves as a reliable starting material or key intermediate for the synthesis of more complex 1,5-benzodiazepine derivatives [1]. This contrasts with many unsubstituted or less-substituted 1,5-benzodiazepines that may have limited commercial availability or require multi-step synthesis from scratch, adding significant time and cost to research projects [2]. The availability of a methylated analog streamlines the exploration of SAR around the N-1 position.

Synthetic Chemistry Building Blocks Chemical Procurement

High-Impact Application Scenarios for 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine


Tool Compound for Investigating Vasopressin V2 Receptor-Mediated Pathways

This compound is directly applicable as a pharmacological tool to study vasopressin V2 receptor agonism . Its functional activity allows researchers to probe renal water reabsorption, signal transduction cascades (cAMP), and the therapeutic potential for conditions like diabetes insipidus or nocturia [5]. This differentiates it from V2 antagonists and provides a specific agonist probe for mechanism-of-action studies.

Lead Optimization Scaffold for High-Affinity PBR Ligands

Given its potent PBR binding affinity (IC50 = 7.87 nM) , this compound serves as an excellent starting point for the development of novel PBR ligands. These ligands are valuable for imaging neuroinflammation (via PET tracers), studying steroid hormone synthesis, and exploring the role of PBR in cancer cell proliferation [5]. Its potency is a key differentiator from lower-affinity analogs.

Key Intermediate in the Synthesis of Advanced 1,5-Benzodiazepine Derivatives

This compound's commercial availability and defined structure make it a strategic building block for synthesizing more elaborate 1,5-benzodiazepines . This is particularly relevant for programs targeting CCK-B receptors, farnesyltransferase, or other targets where SAR studies have identified the N-1 substituent as critical for activity [5]. Its use accelerates SAR exploration around the benzodiazepine core.

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